Conrauinone C
Description
Properties
CAS No. |
202189-52-4 |
|---|---|
Molecular Formula |
C26H28O5 |
Molecular Weight |
420.50 |
Synonyms |
5-Methoxy-7-hydroxy-4′-geranyloxyisoflavone; 3-[4-[[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy]phenyl]-7-hydroxy-5-methoxy-4H-1-Benzopyran-4-one(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Conrauinone C shares structural motifs with geranylated isoflavones and chromene derivatives. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of this compound and Related Compounds
Structural Similarities and Differences
Backbone Diversity: this compound and Griffonianone D both likely feature geranyl modifications, a structural trait associated with enhanced lipophilicity and membrane permeability . However, Griffonianone D’s anti-inflammatory activity contrasts with this compound’s uncharacterized bioactivity. Conrauinone A, a fused-ring chromene, diverges significantly in backbone structure but shares a natural product origin (e.g., Millettia vs. Xeroderris species) .
Functional and Pharmacological Contrasts
Bioactivity Gaps: While Griffonianone D exhibits anti-inflammatory properties in murine models , and Formononetin demonstrates estrogen receptor modulation , this compound’s lack of reported activity highlights a critical research gap. This may stem from untested assays or structural nuances (e.g., steric hindrance from geranyl groups).
Therapeutic Potential Inference: The geranyl moiety in 7-O-Geranylformononetin and Griffonianone D correlates with improved pharmacokinetic profiles . This compound’s hypothetical geranyl/O-methyl groups could similarly influence bioavailability, warranting solubility and cytotoxicity studies .
Q & A
Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico platforms like SwissADME for bioavailability predictions and molecular docking (AutoDock Vina) to assess target binding. Validate predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability tests .
Key Methodological Frameworks
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